

SHR2554: A Preclinical Technical Guide to a Novel EZH2 Inhibitor

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Compound of Interest

Compound Name: EZH2-IN-15

Cat. No.: B2451217

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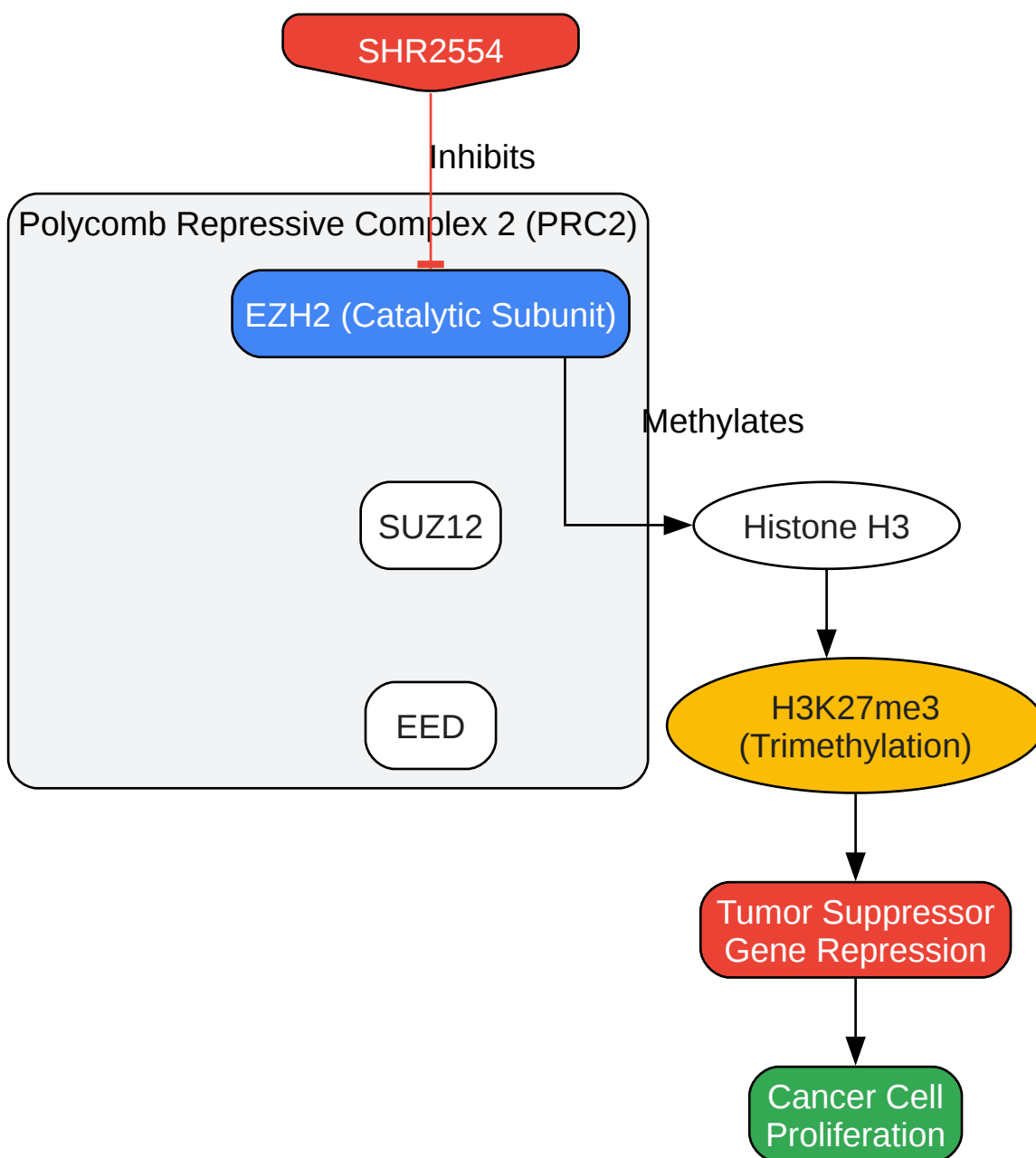
For Researchers, Scientists, and Drug Development Professionals

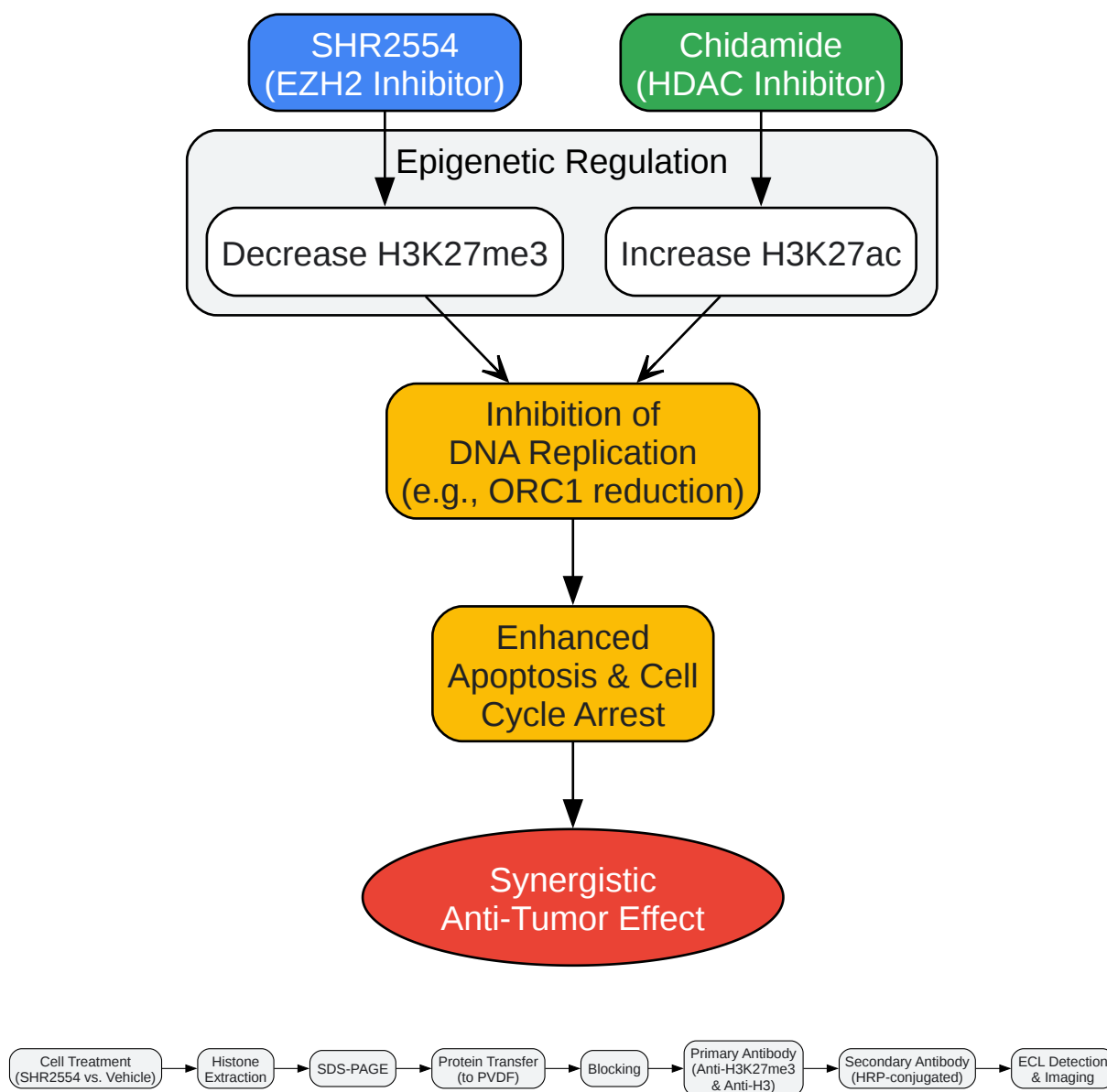
This technical guide provides an in-depth overview of the preclinical studies on SHR2554, a potent and selective small-molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase. The data herein is compiled from foundational preclinical research, offering insights into its mechanism of action, in vitro activity, and in vivo efficacy, particularly in the context of lymphoid malignancies.

Core Mechanism of Action

SHR2554 is an orally available, selective inhibitor of the histone lysine methyltransferase EZH2.^[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).^{[2][3]} This methylation mark leads to chromatin compaction and transcriptional repression of target genes. In many cancers, including various lymphomas, EZH2 is overexpressed or harbors gain-of-function mutations, leading to aberrant gene silencing that promotes cell proliferation and survival.^{[1][2]}

SHR2554 selectively binds to and inhibits the activity of both wild-type and mutant forms of EZH2.^[2] This inhibition prevents the methylation of H3K27, thereby altering gene expression patterns. The reactivation of tumor suppressor genes leads to cell cycle arrest, induction of apoptosis, and a reduction in the proliferation of cancer cells dependent on EZH2 activity.^{[2][4]}





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